molecular formula C7H3Cl2N3O2 B171995 5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione CAS No. 168123-76-0

5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione

Cat. No.: B171995
CAS No.: 168123-76-0
M. Wt: 232.02 g/mol
InChI Key: CBXXVEOEMNTYBJ-UHFFFAOYSA-N
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Description

5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione is an organic compound with the molecular formula C7H3Cl2N3O2. It is a derivative of pyridopyrazine, characterized by the presence of two chlorine atoms at positions 5 and 7 on the pyridine ring and a dione group at positions 2 and 3 on the pyrazine ring. This compound is known for its stability and solubility in organic solvents .

Preparation Methods

The synthesis of 5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione typically involves the chlorination of pyridopyrazine derivatives. One common synthetic route includes the reaction of pyridopyrazine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The compound is then purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dione group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5,7-dichloro-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3O2/c8-3-1-2-4(5(9)11-3)12-7(14)6(13)10-2/h1H,(H,10,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXXVEOEMNTYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C1Cl)Cl)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572319
Record name 5,7-Dichloro-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168123-76-0
Record name 5,7-Dichloro-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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